Methyl 5H, 6H, 7H, 8H-imidazo[1,2-b]pyridazine-2-carboxylate is a heterocyclic compound characterized by its unique imidazo-pyridazine structure. It has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications.
The compound is cataloged under the Chemical Abstracts Service (CAS) number 1623060-27-4, with a molecular formula of C9H12N2O2 and a molecular weight of approximately 180.2 g/mol . It is primarily used in research laboratories for the synthesis of various derivatives and in studies exploring its biological properties.
This compound belongs to the class of imidazo[1,2-b]pyridazines, which are known for their diverse pharmacological activities. It is classified as a heterocyclic building block useful in organic synthesis and medicinal chemistry.
The synthesis of methyl 5H, 6H, 7H, 8H-imidazo[1,2-b]pyridazine-2-carboxylate typically involves multi-step processes that may include cyclization reactions and functional group modifications.
The detailed reaction pathways can vary significantly based on the specific synthetic route chosen.
Methyl 5H, 6H, 7H, 8H-imidazo[1,2-b]pyridazine-2-carboxylate features a fused ring system that includes both imidazole and pyridine components.
CC(=O)N1C=NC2=C(N=C1C(=N2)C(=O)OC)C
.Methyl 5H, 6H, 7H, 8H-imidazo[1,2-b]pyridazine-2-carboxylate can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for methyl 5H, 6H, 7H, 8H-imidazo[1,2-b]pyridazine-2-carboxylate involves its interaction with biological targets such as enzymes and receptors.
Research into its specific molecular targets is ongoing.
Relevant data on melting points and boiling points are often not extensively documented in public databases but can be determined through experimental methods.
Methyl 5H, 6H, 7H, 8H-imidazo[1,2-b]pyridazine-2-carboxylate has several scientific uses:
The imidazo[1,2-b]pyridazine scaffold was first synthesized in the early 1960s through condensation reactions between 3-aminopyridazines and α-halo carbonyl compounds [2]. This nitrogen-containing bicyclic framework remained primarily a chemical curiosity until the late 20th century, when medicinal chemists recognized its potential as a bioisostere for purines and other nitrogen-rich heterocycles. Early biological assessments in 1964 revealed promising central nervous system activities, including analgesic, sedative, and antispasmodic effects in preclinical models [2] [3]. These findings established the foundational bioactivity potential of the core structure but did not immediately translate into clinical candidates.
The scaffold gained significant pharmaceutical validation in 2012 with the U.S. Food and Drug Administration approval of ponatinib, an imidazo[1,2-b]pyridazine-containing tyrosine kinase inhibitor for treating chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia [2] [3]. This breakthrough catalyzed intense exploration of the scaffold across diverse therapeutic areas. Subsequent clinical advancement of gandotinib (developed by Eli Lilly) to Phase II trials for myeloproliferative disorders further cemented the scaffold's drug discovery relevance [2]. The evolution of synthetic methodologies—including electrophilic aromatic substitution, nucleophilic aromatic substitution, and transition metal-catalyzed cross-coupling reactions—has enabled comprehensive exploration of this pharmacophore over six decades [2].
Table 1: Key Milestones in Imidazo[1,2-b]pyridazine Drug Discovery
Year | Development | Significance |
---|---|---|
1960s | Initial synthesis by Yoneda and coworkers | Established core synthetic accessibility |
1964 | First CNS activity report (Nitta, Yoneda, Otaka) | Demonstrated analgesic/sedative potential in preclinical models |
2012 | FDA approval of ponatinib | Validated scaffold in oncology (BCR-ABL inhibitor) |
2020s | Gandotinib Phase II trials | Advanced JAK2 inhibitor for myeloproliferative disorders |
2024 | DYRK kinase inhibitors development | Emerging applications in neurology and metabolic disorders [8] |
The imidazo[1,2-b]pyridazine nucleus is a 9-membered [5,6]-fused bicyclic system featuring bridgehead nitrogen atoms that confer distinctive electronic and molecular recognition properties. Its pyridazine component possesses an elevated dipole moment (approximately 3.94 D) compared to isosteric pyrimidine (2.42 D) or pyrazine (0.87 D) rings, enabling stronger electrostatic interactions with biological targets [2]. This enhanced polarity facilitates binding to kinase ATP pockets and other therapeutic targets where charge complementarity is critical for high-affinity interactions. The sp²-hybridized nitrogen (N-4 position) in the pyridazine ring serves as an essential hydrogen bond acceptor, while adjacent carbon atoms provide sites for strategic functionalization to modulate pharmacodynamic and pharmacokinetic properties [2] [4].
The physicochemical advantages of methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-2-carboxylate specifically include:
The tetrahydropyridazine moiety in methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate (SMILES: COC(=O)C1=CN2C(=N1)CCCN2) introduces partial saturation that reduces planarity compared to fully aromatic analogs. This modification enhances metabolic stability while maintaining target engagement capabilities through the conserved imidazole-carboxylate pharmacophore [6]. The ester functionality at position 2 serves as a versatile synthetic handle for bioisosteric replacement or hydrolysis to carboxylic acid derivatives, enabling optimization of target selectivity and ADMET properties during lead development .
Position-specific modification of the imidazo[1,2-b]pyridazine scaffold profoundly influences biological activity, target selectivity, and physicochemical properties. The methyl carboxylate group at position 2 (as in methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-2-carboxylate) serves as a critical hydrogen bond acceptor domain that mimics the ATP ribose pocket interactions in kinase targets [4]. This substituent establishes key molecular contacts with hinge regions in enzymes such as IKKβ (inhibitor of nuclear factor kappa-B kinase subunit beta), where early lead compounds demonstrated IC₅₀ values in the nanomolar range following optimization [4].
Table 2: Position-Dependent Structure-Activity Relationships in Imidazo[1,2-b]pyridazine Derivatives
Position | Functionalization Impact | Therapeutic Application Example |
---|---|---|
C-2 | Carboxylate esters enable cellular penetration; hydrolyzed acids improve target affinity | IKKβ inhibitors [4] |
C-3 | Halogen or aryl substitutions enhance kinase selectivity | DYRK1A inhibitors (neurodegenerative disorders) [8] |
C-6 | Hydrophobic groups improve potency against JAK2 | Gandotinib analogs (myeloproliferative disorders) |
C-8 | Electron-donating groups modulate electron density of N-4 | Thymic enhancers (anxiolytic activity) [2] |
Position 3 modifications significantly influence kinase selectivity profiles. Research on DYRK (dual-specificity tyrosine-regulated kinase) inhibitors demonstrated that 3-aryl substitutions achieved >100-fold selectivity against clinically relevant off-target kinases [8]. Position 6 substitutions accommodate hydrophobic pockets in targets like JAK2 (Janus kinase 2), where bulky aromatic groups dramatically enhance inhibitory potency [2]. Interestingly, position 8 substitutions in the reduced ring system of methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate affect ring conformation and electron distribution at N-4, thereby modulating GABAergic activity in central nervous system targets [2].
Rational optimization relies on advanced structural biology techniques, as evidenced by X-ray crystallography studies of imidazo[1,2-b]pyridazine inhibitors bound to DYRK1A. These analyses revealed how position 3 substituents project into hydrophobic subpockets while the position 2 carboxylate maintains hydrogen bonding with catalytic lysine residues [8]. This structural insight enables computational design of derivatives with improved target selectivity and reduced potential for off-target effects, particularly against structurally related CLK (CDC2-like kinase) family members [8].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0